Cas no 797755-07-8 (2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetic acid)

2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetic acid structure
797755-07-8 structure
Product Name:2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetic acid
Número CAS:797755-07-8
MF:C14H19BO4
Megavatios:262.109264612198
MDL:MFCD04038755
CID:556631
PubChem ID:329763612
Update Time:2024-10-27

2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetic acid Propiedades químicas y físicas

Nombre e identificación

    • 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetic acid
    • 2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetic Acid
    • 4-(Carboxymethyl)phenylboronic acid pinacol ester
    • 4-(Dihydroxyborane)phenylacetic acid pinacol ester
    • Benzeneacetic acid,4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
    • Phenylacetic acid-4-boronic acid pinacol ester
    • 4-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PHENYLACETATE
    • CTK8B4026
    • SureCN182576
    • 2-[(4-Carboxymethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • [4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetic acid
    • BENZENEACETIC ACID, 4-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-
    • 4-(Carboxymethyl)phenylboronic acid pinacol est
    • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzeneacetic acid (ACI)
    • 2-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetic acid
    • [4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)phenyl]acetic acid
    • 797755-07-8
    • XGB75507
    • MFCD04038755
    • F11404
    • AKOS004911596
    • EN300-7367999
    • 4-(Carboxymethyl)phenylboronic acid pinacol ester, 95%
    • CS-W000969
    • 4-(Carboxymethyl)phenylboronic acidpinacol ester
    • (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetic acid
    • 4-(4,4,5,5-tetramethyl-1,3,2-dioxaboro-lan-2-yl)phenylacetic acid
    • SCHEMBL182576
    • AB17191
    • FT-0676997
    • DTXSID70395470
    • DS-17407
    • BB 0261672
    • AM90128
    • T3754
    • FNLWHBHWDXCWHV-UHFFFAOYSA-N
    • SY077413
    • 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylacetic acid
    • A849008
    • ALBB-034712
    • 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetic acid
    • MDL: MFCD04038755
    • Renchi: 1S/C14H19BO4/c1-13(2)14(3,4)19-15(18-13)11-7-5-10(6-8-11)9-12(16)17/h5-8H,9H2,1-4H3,(H,16,17)
    • Clave inchi: FNLWHBHWDXCWHV-UHFFFAOYSA-N
    • Sonrisas: O=C(CC1C=CC(B2OC(C)(C)C(C)(C)O2)=CC=1)O

Atributos calculados

  • Calidad precisa: 262.1376392g/mol
  • Masa isotópica única: 262.1376392g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 1
  • Recuento de receptores de enlace de hidrógeno: 4
  • Recuento de átomos pesados: 19
  • Cuenta de enlace giratorio: 3
  • Complejidad: 329
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Superficie del Polo topológico: 55.8

Propiedades experimentales

  • Punto de fusión: 164.0 to 168.0 deg-C
  • Punto de ebullición: 398.2°C at 760 mmHg

2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetic acid Información de Seguridad

2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetic acid PrecioMás >>

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2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetic acid Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethylformamide ;  16 h, 90 °C
Referencia
Discovery and optimization of a highly efficacious class of 5-aryl-2-aminopyridines as FMS-like tyrosine kinase 3 (FLT3) inhibitors
Liu, Gang; et al, Bioorganic & Medicinal Chemistry Letters, 2015, 25(17), 3436-3441

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Tetrabutylammonium iodide Solvents: Dimethylformamide ;  5 min, 1 atm, rt; 6 h, 30 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Referencia
Desulfonylative Electrocarboxylation with Carbon Dioxide
Zhong, Jun-Song; et al, Journal of Organic Chemistry, 2021, 86(22), 16162-16170

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine ,  Lithium tert-butoxide Catalysts: 2,4,5,6-Tetrakis(diphenylamino)-1,3-benzenedicarbonitrile Solvents: Dimethylformamide ;  8 h, 1 atm, 26 - 30 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  3 min, 26 - 30 °C
Referencia
Visible-light photoredox-catalyzed carboxylation of benzyl halides with CO2: Mild and transition-metal-free
Jing, Ke; et al, Chinese Journal of Catalysis, 2022, 43(7), 1667-1673

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: 1-Butanaminium, N,N,N-tributyl-, fluoride, hydrate (1:1:3) Solvents: Acetonitrile ;  5 - 18 h, 85 °C
1.2 Reagents: Water
2.1 Reagents: Sodium carbonate Catalysts: Methyl thiosalicylate ,  2,4,5,6-Tetrakis(diphenylamino)-1,3-benzenedicarbonitrile Solvents: Dimethyl sulfoxide ;  96 h, rt
2.2 Reagents: Hydrochloric acid Solvents: Water
Referencia
Photocatalytic defluorocarboxylation using formate salts as both a reductant and a carbon dioxide source
Min, Shi-Yun; et al, Green Chemistry, 2023, 25(16), 6194-6199

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: 2,6-Lutidine Solvents: Acetone ,  Dichloromethane
2.1 Reagents: Triethylamine Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane
3.1 Reagents: Lithium hydroxide ,  Water Solvents: Methanol ,  Tetrahydrofuran
Referencia
Progress Towards Enantioselective Total Synthesis of the Bisbenzyltetrahydroisoquinoline Alkaloid (-)-Cycleanine and a New Approach to the Synthesis of some Isoquinolones (MSc Thesis)
Ciu, Jianwen, 2003, , ,

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: Lithium hydroxide ,  Water Solvents: Methanol ,  Tetrahydrofuran
Referencia
Progress Towards Enantioselective Total Synthesis of the Bisbenzyltetrahydroisoquinoline Alkaloid (-)-Cycleanine and a New Approach to the Synthesis of some Isoquinolones (MSc Thesis)
Ciu, Jianwen, 2003, , ,

Métodos de producción 7

Condiciones de reacción
1.1 Reagents: Sodium carbonate Catalysts: Methyl thiosalicylate ,  2,4,5,6-Tetrakis(diphenylamino)-1,3-benzenedicarbonitrile Solvents: Dimethyl sulfoxide ;  96 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water
Referencia
Photocatalytic defluorocarboxylation using formate salts as both a reductant and a carbon dioxide source
Min, Shi-Yun; et al, Green Chemistry, 2023, 25(16), 6194-6199

Métodos de producción 8

Condiciones de reacción
1.1 Reagents: Triethylamine Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane
2.1 Reagents: Lithium hydroxide ,  Water Solvents: Methanol ,  Tetrahydrofuran
Referencia
Progress Towards Enantioselective Total Synthesis of the Bisbenzyltetrahydroisoquinoline Alkaloid (-)-Cycleanine and a New Approach to the Synthesis of some Isoquinolones (MSc Thesis)
Ciu, Jianwen, 2003, , ,

Métodos de producción 9

Condiciones de reacción
1.1 Solvents: Dimethylformamide ;  rt → 80 °C; 8 h, 80 °C → rt
2.1 Reagents: Tetrabutylammonium iodide Solvents: Dimethylformamide ;  5 min, 1 atm, rt; 6 h, 30 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Referencia
Desulfonylative Electrocarboxylation with Carbon Dioxide
Zhong, Jun-Song; et al, Journal of Organic Chemistry, 2021, 86(22), 16162-16170

Métodos de producción 10

Condiciones de reacción
1.1 Reagents: Phosphorus tribromide Solvents: Dichloromethane ;  0 °C; 12 h, 0 °C
1.2 Reagents: Water
2.1 Reagents: 1-Butanaminium, N,N,N-tributyl-, fluoride, hydrate (1:1:3) Solvents: Acetonitrile ;  5 - 18 h, 85 °C
2.2 Reagents: Water
3.1 Reagents: Sodium carbonate Catalysts: Methyl thiosalicylate ,  2,4,5,6-Tetrakis(diphenylamino)-1,3-benzenedicarbonitrile Solvents: Dimethyl sulfoxide ;  96 h, rt
3.2 Reagents: Hydrochloric acid Solvents: Water
Referencia
Photocatalytic defluorocarboxylation using formate salts as both a reductant and a carbon dioxide source
Min, Shi-Yun; et al, Green Chemistry, 2023, 25(16), 6194-6199

Métodos de producción 11

Condiciones de reacción
1.1 Reagents: Sodium borohydride Solvents: Ethanol ;  4 h, rt
1.2 Reagents: Water ;  rt
2.1 Reagents: Phosphorus tribromide Solvents: Dichloromethane ;  0 °C; 12 h, 0 °C
2.2 Reagents: Water
3.1 Reagents: 1-Butanaminium, N,N,N-tributyl-, fluoride, hydrate (1:1:3) Solvents: Acetonitrile ;  5 - 18 h, 85 °C
3.2 Reagents: Water
4.1 Reagents: Sodium carbonate Catalysts: Methyl thiosalicylate ,  2,4,5,6-Tetrakis(diphenylamino)-1,3-benzenedicarbonitrile Solvents: Dimethyl sulfoxide ;  96 h, rt
4.2 Reagents: Hydrochloric acid Solvents: Water
Referencia
Photocatalytic defluorocarboxylation using formate salts as both a reductant and a carbon dioxide source
Min, Shi-Yun; et al, Green Chemistry, 2023, 25(16), 6194-6199

Métodos de producción 12

Condiciones de reacción
1.1 -
2.1 Reagents: 2,6-Lutidine Solvents: Acetone ,  Dichloromethane
3.1 Reagents: Triethylamine Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane
4.1 Reagents: Lithium hydroxide ,  Water Solvents: Methanol ,  Tetrahydrofuran
Referencia
Progress Towards Enantioselective Total Synthesis of the Bisbenzyltetrahydroisoquinoline Alkaloid (-)-Cycleanine and a New Approach to the Synthesis of some Isoquinolones (MSc Thesis)
Ciu, Jianwen, 2003, , ,

2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetic acid Raw materials

2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetic acid Preparation Products

2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetic acid Proveedores

Amadis Chemical Company Limited
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
(CAS:797755-07-8)2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetic acid
Número de pedido:A849008
Estado del inventario:in Stock
Cantidad:25g
Pureza:99%
Información sobre precios actualizada por última vez:Friday, 30 August 2024 07:22
Precio ($):316.0
Correo electrónico:sales@amadischem.com
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:797755-07-8)2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetic acid
A849008
Pureza:99%
Cantidad:25g
Precio ($):316.0